molecular formula C6H6BClO2 B1630686 3-Chlorophenylboronic acid CAS No. 63503-60-6

3-Chlorophenylboronic acid

Cat. No.: B1630686
CAS No.: 63503-60-6
M. Wt: 156.38 g/mol
InChI Key: SDEAGACSNFSZCU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Chlorophenylboronic acid is primarily used as a reactant in various organic synthesis reactions . It is involved in the Suzuki-Miyaura cross-coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The primary targets of this compound are the organic groups involved in these reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki-Miyaura reaction . In this process, the boronic acid group of the compound transfers an organic group to a metal, such as palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura reaction, in which this compound participates, affects the biochemical pathway of carbon-carbon bond formation . This reaction is used to synthesize various biologically active molecules and pharmaceuticals .

Pharmacokinetics

It is known that the compound is used in the synthesis of prolyl hydroxylase inhibitors , which suggests that it may be metabolized into these inhibitors in the body.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura reaction . This enables the synthesis of a wide range of organic compounds, including biologically active molecules and pharmaceuticals .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction requires a specific set of conditions, including the presence of a palladium catalyst and a base . Additionally, the compound should be stored in an inert atmosphere at room temperature to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorophenylboronic acid can be synthesized through several methods. One common method involves the reaction of 3-chlorophenyl magnesium chloride with trimethyl borate in an organic solvent, followed by hydrolysis, extraction, and crystallization . Another method includes the hydroboration of 3-chlorophenylacetylene with borane, followed by oxidation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration reactions, which are efficient and cost-effective. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Comparison with Similar Compounds

Comparison: 3-Chlorophenylboronic acid is unique due to its specific substitution pattern, which influences its reactivity and selectivity in chemical reactions. Compared to 4-chlorophenylboronic acid and 2-chlorophenylboronic acid, the position of the chlorine atom in this compound provides different steric and electronic effects, making it suitable for specific applications in organic synthesis .

Properties

IUPAC Name

(3-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BClO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEAGACSNFSZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370214
Record name 3-Chlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63503-60-6
Record name 3-Chlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chlorophenyl)boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of trimethylborate in 200 mL of ethyl ether was cooled to -65° C. 3-Chlorobenzene magnesium chloride (0.8 M, 60 mL), i.e., a grignard reagent, was added to the solution in a dropwise manner over 20 minutes. The mixture was kept in the temperature range of -60° C. to -70° C. and stirred. After 30 minutes, the mixture was allowed to warm to 0° C. and stirred for 1 hour. The mixture was quenched with H2O (25 mL) and stirred at room temperature for 1 hour. The solvent was removed and the remaining mass was extracted with ethyl ether (3×100 mL). The organic layers were combined and washed with H2O (2×50 mL), dilute HCl (2×100 mL), H2O (2×50 mL) and brine (1×50 mL). The organic layer was dried with MgSO4 and concentrated, and 100 mL of hexanes was added, and the mixture stirred for 1 hour. The resultant white precipitate was filtered off and allowed to air dry, yielding 4.6 g of 3-chlorobenzene boronic acid, a compound of Formula 4 where R4 is 3-chlorophenyl, as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
3-Chlorobenzene magnesium chloride
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 3-Chlorophenylboronic acid demonstrates versatility as a catalyst in organic synthesis. The research highlights its role in:

  • Biarylamination of quinones: It facilitates the one-pot synthesis of N-arylamine-functionalized p-iminoquinone derivatives from quinones and arylamines, using silver acetate (AgOAc) as a catalyst and (NH4)2S2O8 as the oxidant [, ]. The presence or absence of this compound determines the final product structure.
  • Indole functionalization of quinones: It enables the one-pot, three-component difunctionalization of quinones with indoles and arylamines, leading to indole-functionalized p-iminoquinone derivatives [].
  • Aza-Friedel-Crafts reaction of indoles: It promotes the one-pot, three-component synthesis of 3-aminoalkylated indoles [, ].

A: While not directly involved as a reactant, this compound serves as a model arylboronic acid in studies investigating the mechanism of palladium-catalyzed C-P cross-coupling reactions with >P(O)H reagents []. Computational studies suggest that the reaction proceeds through a unique pathway where this compound, after transmetalation with the palladium catalyst, undergoes reductive elimination with the tautomeric form (>P–OH) of the >P(O)H reagent. This forms the C-P bond and generates triphenylphosphine oxide as a byproduct.

A: Yes, one of the articles describes the use of this compound in the synthesis of Vadadustat, a drug candidate for the treatment of anemia []. Specifically, it is employed in a catalytic coupling reaction with methyl N-(3,5-dichloropyridyl-2-carbonyl)glycinate. This step is crucial for introducing a substituted phenyl ring onto the pyridine core of the target molecule.

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